5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-7-9-4-1-3-8-5-2-6-12(10)11(8)9/h1,3-4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJITGDIXLDFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228405 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-37-8 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism:
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Nucleophilic Attack : Isatin’s carbonyl group reacts with the amine, forming an imine intermediate.
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Cyclization : Diketene undergoes [2+2] cycloaddition with the imine, facilitated by pyrazole’s basicity.
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Rearomatization : Acidic workup protonates the intermediate, yielding the pyrroloquinoline core.
This method’s efficiency stems from in situ generation of reactive intermediates, reducing purification steps.
Modified routes enable the introduction of pharmacophore groups. A two-stage protocol involves:
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Hydrazinocarbothioamide Formation : Reacting 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with thiosemicarbazide in methanol and HCl.
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DMAD Coupling : Treating the intermediate with dimethyl acetylenedicarboxylate (DMAD) and acetic acid to install ester functionalities.
This approach yields hybrid derivatives with dual anticoagulant activity (e.g., inhibitors of factors Xa and XIa). Optimal conditions (30–60 minutes at reflux) achieve 77–86% yields, with recrystallization ensuring >95% purity.
Comparative Analysis of Synthetic Methods
Table 1: Key Parameters of Preparation Methods
| Method | Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Traditional Cyclization | Ethyl trifluoropyruvate, diamines | HCl/Ethanol | 12 | 68 | 85 |
| Multicomponent Reaction | Diketene, isatin, amines | Pyrazole/Ethanol | 4 | 90 | 92 |
| Two-Stage Derivatization | Quinoline-1,2-dione, DMAD | Acetic acid | 1.5 | 86 | 95 |
The multicomponent method outperforms traditional approaches in yield and environmental impact, while the two-stage process enables functional diversity.
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding quinolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets. Recent studies have focused on the development of hybrid derivatives that exhibit dual inhibitory effects on blood coagulation factors Xa and XIa. These factors are critical in the coagulation cascade, and their inhibition can lead to therapeutic benefits in conditions such as thrombosis.
Case Study: Dual Inhibitors
A study published in Molecules detailed the synthesis of new hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. The synthesized compounds were evaluated for their ability to inhibit thrombin and demonstrated significant activity against both coagulation factors. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity .
Synthesis of Derivatives
The synthesis of derivatives is a crucial aspect of expanding the applications of this compound. Various methods have been developed to create derivatives with improved pharmacological profiles.
Synthesis Methodology
The synthesis typically involves the reaction of pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide under acidic conditions. This approach allows for high conversion rates and yields of the desired derivatives . The resulting compounds can be further modified to enhance their therapeutic potential.
In addition to its role as a potential anticoagulant agent, this compound exhibits a range of biological activities that may be exploited for therapeutic purposes.
Anticancer Properties
Research indicates that certain derivatives of this compound possess anticancer properties. For instance, studies have shown that modifications to the structure can lead to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Unsaturated Pyrroloquinolinones
Unsaturated analogs (e.g., pyrrolo[3,2,1-ij]quinolin-2-ones) lack the dihydro moiety in the pyrrolidine ring. These compounds exhibit reduced anticoagulant activity compared to their saturated counterparts. For instance, derivatives with 6-aryl substituents in the dihydro series show FXa inhibition IC$_{50}$ values of 0.7–40 µM, while unsaturated analogs require higher concentrations for similar effects .
Thiazole Hybrids
Hybrids linking 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one to thiazole via hydrazine linkers demonstrate dual FXa/FXIa inhibition. For example:
- Compound 3b : IC$_{50}$ = 3.68 µM (FXa), 2.0 µM (FXIa) .
- Compound 2e : IC$_{50}$ = 0.7 µM (FXa), 1.2 µM (FXIa) .
The thiazole moiety enhances binding to the S1/S4 pockets of FXa and FXIa, improving selectivity .
Rhodanine Derivatives
Rhodanine-linked hybrids (e.g., (Z)-5-(8-iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one) show potent FXa inhibition (IC$_{50}$ < 5 µM) but reduced FXIa activity compared to thiazole hybrids . The electron-withdrawing thioxo group in rhodanine stabilizes enzyme-ligand interactions .
Physicochemical and Pharmacokinetic Properties
Thiazole hybrids exhibit improved solubility over rhodanine derivatives due to polar hydrazine linkers .
Key Research Findings
Substituent Effects :
- 6-Aryl Groups : Increase FXa/FXIa inhibition by 10–100× compared to alkyl substituents .
- Halogenation at C8 : Improves metabolic stability (e.g., 8-bromo derivatives show $ t_{1/2} $ > 4 hours in hepatic microsomes) .
Dual vs. Selective Inhibition :
- Thiazole hybrids (e.g., compound 3b) inhibit both FXa and FXIa, while rhodanine derivatives (e.g., compound 9a) are selective for FXa .
In Silico Validation :
- Docking studies (SOL program) confirm binding to FXa's S1 pocket (RMSD < 1.4 Å) and FXIa's catalytic triad .
Biological Activity
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHN\O
- Molecular Weight : 175.21 g/mol
- CAS Number : 14918493
Biological Activities
This compound exhibits various biological activities that make it a candidate for further research.
Antileishmanial Activity
A study investigated a series of pyrroloquinolinone derivatives for their antileishmanial properties. Among these, specific derivatives demonstrated significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Notably:
- Compound 5m showed an IC of 8.36 µM against intracellular amastigotes and exhibited 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice at a dosage of 12.5 mg/kg .
Anticancer Activity
Research has also indicated the potential anticancer properties of pyrroloquinolinones:
- A molecular docking study revealed that certain derivatives could interact effectively with cancer cell targets, suggesting a mechanism for their cytotoxic effects .
- The compound's structure allows for interactions with key proteins involved in cancer cell proliferation, which may lead to apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit specific kinases and enzymes implicated in disease processes.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
- Stability in Physiological Conditions : Studies indicate that some derivatives maintain stability in simulated gastric and intestinal fluids, suggesting potential for oral bioavailability .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that several derivatives of this compound remain stable in biological systems:
- In vitro studies indicated that compound 5m retained over 85% stability in simulated gastric and intestinal fluids after two hours .
- The compound also showed promising results regarding metabolic stability in liver microsomes.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and its derivatives?
Methodological Answer: The core scaffold is synthesized via cyclization reactions of substituted quinoline precursors. A representative method involves reacting 4,4,6-trimethyl derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by transamination with primary amines to yield substituted derivatives (65–83% yields) . For hybrid molecules, α-halocarbonyl compounds (e.g., ethyl bromoacetate) are used to introduce thiazole moieties via cyclocondensation . Key considerations include solvent selection (e.g., absolute ethanol for reflux) and stoichiometric control to minimize side products.
Q. What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR : and NMR identify proton environments and carbon frameworks. For example, aromatic protons in quinolin-2-ones appear at δ 6.99–8.18 ppm, while methyl groups resonate at δ 2.28–3.59 ppm .
- IR : Stretching frequencies (e.g., C=O at 1663 cm, NH at 3200 cm) confirm functional groups .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-C bond distances of 1.45–1.50 Å in the pyrroloquinoline core) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats, goggles).
- Storage away from ignition sources (per GHS Signal Word: Warning) .
- Emergency protocols: Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted derivatives?
Methodological Answer:
- Temperature control : Higher yields (e.g., 85%) are achieved at 60–70°C during transamination, avoiding decomposition .
- Catalyst screening : Use of Lewis acids (e.g., ZnCl) or phase-transfer catalysts to accelerate cyclization .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
Case Study : Refluxing in absolute ethanol for 15 minutes increased crystallinity of intermediates, facilitating purification and improving yields by 10–15% .
Q. How can discrepancies in biological activity data across different assays be resolved?
Methodological Answer:
- Orthogonal assays : For anticoagulant activity, combine factor Xa/XIa inhibition assays with thrombin generation tests to validate mechanisms .
- Dose-response curves : Identify non-linear kinetics (e.g., IC variability due to protein binding) .
- Statistical analysis : Use ANOVA to distinguish assay variability from true pharmacological differences (e.g., p < 0.05 threshold) .
Example : In one study, conflicting IC values for factor Xa inhibition (0.5 µM vs. 1.2 µM) were resolved by standardizing plasma concentrations across labs .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to factor Xa (e.g., hydrogen bonds with Arg143 and Tyr99) .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity with anticoagulant activity (R > 0.85 in training sets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
